trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Description
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid (CAS: 880104-40-5) is a cyclohexane derivative featuring a carboxylic acid group at the 1-position and an ethoxycarbonylmethyl (-CH₂COOEt) substituent at the trans-4-position. This compound is structurally characterized by its chair-conformation cyclohexane ring, a common feature in trans-disubstituted cyclohexanes . Its synthesis typically involves esterification or hydrolysis steps, as seen in analogous compounds like trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid, where sulfonic ester intermediates are hydrolyzed under basic conditions .
Properties
IUPAC Name |
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFPZVBEMBDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexanecarboxylic acid derivatives with ethyl oxalyl chloride, followed by hydrolysis . The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: it is likely that similar esterification and hydrolysis processes are scaled up for industrial synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Pharmaceuticals
The unique structure of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid suggests several pharmaceutical applications:
- Anti-inflammatory Agents : Due to its carboxylic acid group, it may exhibit anti-inflammatory properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
- Analgesics : The compound's structural characteristics could lead to the development of pain relief medications.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for further investigation in this area.
Organic Synthesis
In organic chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:
- Esterification : The carboxylic acid can react with alcohols to form esters.
- Reduction Reactions : The ketone functionality can be reduced to alcohols or other derivatives.
- Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Research areas include:
- Binding Affinity Studies : Investigating how well the compound binds to specific biological targets.
- Toxicological Assessments : Evaluating the safety profile of the compound through various toxicity tests.
Mechanism of Action
The mechanism of action of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways . The ethoxy-oxoethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The carboxylic acid group can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Structural and Conformational Comparisons
Cyclohexane Ring Conformation
- trans-4-Substituted Cyclohexanes : Both the target compound and trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid adopt a chair conformation, minimizing steric strain. The trans configuration ensures substituents occupy equatorial positions, as confirmed by X-ray crystallography (space group P21/c, β = 107.09°) .
- Cis vs. Trans Isomers : Cis isomers, such as cis-4-hydroxycyclohexanecarboxylic acid, exhibit higher pKa values (4.836 for trans vs. 4.815 for cis) due to reduced hydrogen-bonding capacity .
Substituent Effects
- Ethoxycarbonyl vs.
- Chlorophenyl vs. Ethoxycarbonyl : trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (m.p. 252–254°C) has a higher melting point than the target compound (data unavailable), likely due to stronger π-π interactions from the aromatic ring .
Physicochemical Properties
Table 1: Key Physicochemical Properties
| Compound Name | Substituent | Melting Point (°C) | pKa | LogP (Estimated) |
|---|---|---|---|---|
| trans-4-(2-Ethoxy-2-oxoethyl)... | Ethoxycarbonyl ethyl | N/A | ~3.5* | 1.8–2.5 |
| trans-4-[(Phenylsulfonyloxy)methyl]... | Phenylsulfonyloxy methyl | 292 K (crystal) | 2.1† | 2.0–2.8 |
| trans-4-(4-Chlorophenyl)... | 4-Chlorophenyl | 252–254 | 4.1‡ | 3.2–3.9 |
| trans-4-Hydroxycyclohexanecarboxylic acid | Hydroxy | N/A | 4.836 | -0.5–0.2 |
*Estimated based on carboxylic acid pKa (typically 3–5) and electron-withdrawing ethoxycarbonyl group.
†Derived from sulfonic ester analogs.
‡From chlorophenyl-substituted acids .
- Solubility: The ethoxycarbonyl group improves lipid solubility compared to polar substituents like hydroxy or amino groups, as seen in tranexamic acid (37% urinary recovery) versus its more lipophilic prodrugs (84–97% recovery) .
Biological Activity
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₁H₁₈O₄
- Molar Mass : 214.26 g/mol
- CAS Number : 880104-40-5
The compound features a cyclohexane ring with an ethoxy group and a ketone functionality, which contributes to its chemical reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. The compound has been studied for its ability to modulate apoptosis-related proteins, particularly within the context of cancer treatment.
- Inhibition of Bcl-2 Family Proteins : Research indicates that derivatives of this compound can inhibit Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis. This inhibition may help overcome multidrug resistance (MDR) in cancer cells by promoting apoptosis in resistant cell lines .
- Calcium Homeostasis Regulation : Studies have suggested that the compound may influence calcium signaling pathways by interacting with inositol triphosphate receptors (IP3Rs), thereby affecting intracellular calcium levels .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated through various assays:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using HL60/MX2 cells demonstrated that the compound could induce apoptosis by upregulating pro-apoptotic proteins despite the presence of high levels of Mcl-1, indicating a potential strategy for overcoming MDR .
Other Biological Activities
- Anti-inflammatory Effects : Preliminary data suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid, and what are their key challenges?
- Answer : Synthesis typically involves multi-step processes, including cyclohexane ring functionalization and introduction of the ethoxy-oxoethyl group. Key steps may include:
- Friedel-Crafts acylation to attach the oxoethyl moiety, followed by esterification with ethanol.
- Stereochemical control during ring substitution to ensure the trans configuration, often requiring chiral catalysts or optimized reaction conditions (e.g., low temperature) .
- Challenges : Avoiding side reactions such as epimerization or ester hydrolysis. Purity is often assessed via HPLC or GC (>98% purity standards, as seen in cyclohexane-derivative syntheses) .
Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and trans stereochemistry (e.g., coupling constants for cyclohexane protons) .
- X-ray Crystallography : Resolves absolute configuration, critical for verifying trans-4 substitution .
- Chromatography : HPLC with UV detection or GC-MS for purity assessment, especially to detect residual solvents or byproducts .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., ethoxy-oxoethyl) influence the reactivity of the cyclohexanecarboxylic acid core?
- Answer :
- The ethoxy group acts as an electron donor via resonance, stabilizing intermediates during reactions like ester hydrolysis. Conversely, the oxoethyl group is electron-withdrawing, increasing electrophilicity at the carbonyl carbon .
- Experimental Design : Compare reaction rates (e.g., hydrolysis) of trans-4-(2-Ethoxy-2-oxoethyl) derivatives with analogs lacking substituents. Use kinetic studies (UV-Vis or LC-MS monitoring) to quantify effects .
Q. How can researchers resolve contradictions in stereochemical outcomes during functionalization of the cyclohexane ring?
- Answer : Contradictions often arise from competing reaction pathways (e.g., axial vs. equatorial attack). Strategies include:
- Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) favor equatorial attack due to transition-state stabilization .
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived) can enforce stereoselectivity, as demonstrated in analogous anodic oxidation studies of cyclohexanecarboxylic acids .
Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?
- Answer :
- Molecular Docking : Screen against target proteins (e.g., enzymes with cyclohexane-binding pockets) using software like AutoDock Vina.
- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data from analogs (e.g., antimicrobial or anticancer activities in related cyclohexane derivatives) .
Q. How does the trans configuration impact the compound’s physicochemical properties compared to cis isomers?
- Answer :
- Solubility : Trans isomers often exhibit higher aqueous solubility due to reduced steric hindrance and improved crystal packing efficiency.
- Thermal Stability : Cis isomers may show lower melting points due to less symmetric structures. Differential Scanning Calorimetry (DSC) is recommended for direct comparison .
Methodological Notes
- Data Contradiction Analysis : When conflicting reactivity or stereochemical data arise, cross-validate using orthogonal techniques (e.g., combining NMR, X-ray, and computational modeling) .
- Derivative Design : Prioritize substituents with known bioactivity (e.g., thiophene or fluorophenyl groups, as seen in structurally similar compounds) to enhance pharmacological potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
